molecular formula C12H12ClNO3 B1469169 1-(2-(2-Chlorophenyl)acetyl)azetidine-3-carboxylic acid CAS No. 1378992-85-8

1-(2-(2-Chlorophenyl)acetyl)azetidine-3-carboxylic acid

Cat. No. B1469169
CAS RN: 1378992-85-8
M. Wt: 253.68 g/mol
InChI Key: FGBKMLPODGAUDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Aziridine-2-carboxylic acid derivatives have been synthesized and tested as PDIA1 inhibitors . A simple, efficient and general method has been developed for the synthesis of 1-arenesulfonylazetidines through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support .


Molecular Structure Analysis

The molecular weight of “1-(2-(2-Chlorophenyl)acetyl)azetidine-3-carboxylic acid” is 253.68 g/mol.


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Azetidine Derivatives in Chemical Synthesis

  • Functional Derivatives of Azetidines : Azetidines, including derivatives such as 1-acetyl-2,2,4,4-tetramethylazetidine-3-carboxylic acid, have been studied for their unique properties in chemical synthesis. The cyclization of methyl α-tosylamino-γ-chlorobutyrate to methyl 1-tosylazetidine-2-carboxylate, and its conversion to the corresponding carboxylic acid and carbinol, demonstrates the versatility of azetidine derivatives in synthetic chemistry (Chen et al., 1967).

Biological and Agricultural Research

  • Effect on Ion Uptake and Release in Plants : Azetidine-2-carboxylic acid (AZ) has been used to study the relationship between protein synthesis and ion transport in plants. It was found that AZ, even at low concentrations, could significantly inhibit the release of ions to the xylem in barley roots, impacting plant physiology (Pitman et al., 1977).

  • Presence in the Food Chain : Azetidine-2-carboxylic acid (Aze) has been identified in sugar beets and table beets, which are significant in agriculture and human consumption. Its presence in plants and the potential for incorporation into proteins in place of proline highlight the importance of understanding its effects on both plant and human health (Rubenstein et al., 2009).

Protein and Peptide Research

  • Applications in Protein Conformation Studies : Azetidine derivatives, like azetidine-2-carboxylic acid, are regularly used in the study of proline metabolism and protein conformation. Their incorporation into proteins as analogs can help understand protein folding and structure (Verbruggen et al., 1992).

  • Role in Protein Misfolding and Toxicity : Research has shown that l-Azetidine-2-carboxylic acid (AZC) can cause misfolding of proteins when incorporated instead of l-proline, leading to cellular toxicity. This has implications for understanding protein folding diseases and developing potential treatments (Shichiri et al., 2001).

Mechanism of Action

properties

IUPAC Name

1-[2-(2-chlorophenyl)acetyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-10-4-2-1-3-8(10)5-11(15)14-6-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBKMLPODGAUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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